molecular formula C17H21N3O7 B1681838 SMPH Crosslinker CAS No. 367927-39-7

SMPH Crosslinker

Cat. No.: B1681838
CAS No.: 367927-39-7
M. Wt: 379.4 g/mol
InChI Key: WCMOHMXWOOBVMZ-UHFFFAOYSA-N
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Description

SMPH Crosslinker, or Succinimidyl-6-[ß-maleimidopropionamido]hexanoate is a water insoluble, heterobifunctional protein crosslinker with a non-cleavable spacer arm length of 14.3 angstroms. The SMPH crosslinking reagent is useful for making antibody drug conjugates (ADCs).

Mechanism of Action

Target of Action

The primary targets of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate, also known as SMPH Crosslinker, are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biochemical reactions, particularly those involving protein interactions.

Mode of Action

2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate interacts with its targets through covalent bonding. The compound contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . NHS esters react with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Biochemical Pathways

The action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate affects the biochemical pathways involving protein conjugation. The compound can be used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . This process involves the reaction of an amine-containing protein with the cross-linker, followed by the reaction of a sulfhydryl-containing molecule with the maleimide groups already attached to the first protein .

Pharmacokinetics

The pharmacokinetics of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by its chemical properties. Most protein reactants will remain soluble if the final concentration of organic solvent is less than 10% . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate is the formation of stable covalent bonds between amine- and sulfhydryl-containing molecules . This leads to the creation of conjugates such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates have various applications in biochemical research and medical diagnostics.

Action Environment

The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by environmental factors such as pH and temperature . The compound’s NHS ester group reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . The compound is also sensitive to moisture and should be stored in a desiccated environment at a specified temperature .

Biochemical Analysis

Biochemical Properties

SMPH Crosslinker plays a significant role in biochemical reactions. It reacts with primary amines at pH 7-9 to form stable amide bonds, and with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows it to covalently conjugate amine- and sulfhydryl-containing molecules . The nature of these interactions is covalent, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on cells are primarily related to its ability to form covalent bonds with proteins. This can influence cell function by modifying the structure and function of proteins within the cell . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the proteins targeted and the context of the cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with proteins. The NHS ester group of this compound reacts with primary amines to form an amide bond, while the maleimide group reacts with sulfhydryl groups to form a thioether bond . These reactions allow this compound to bind to proteins and modify their structure and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The rate of hydrolytic degradation of the NHS ester increases with pH, and the maleimide group will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values greater than 7.5 . Therefore, the effects of this compound on proteins and cells may change over time depending on the pH and other conditions of the experimental system .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMOHMXWOOBVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400226
Record name N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367927-39-7
Record name N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 6-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a sample bottle (8 mL volume), it was charged by 0.39 mL of human CO hemoglobin (Hb) solution (509 μM), and diluted with 1.61 mL of phosphate buffered saline solution (PBS) to be 0.1 mM 2 mL. Next, 7.6 mg of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH, manufactured by Pierce Corporation) was dissolved in 0.25 mL of dimethyl sulfoxide (DMSO) to prepare 80 mM dimethyl sulfoxide (DMSO) solution of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH). To the above human hemoglobin (Hb) solution (2 mL), it was added with 0.047 mL of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) solution (succinimidyl-6-(β-maleimidopropionamido)hexanoate/human hemoglobin (SMPH/Hb) =18 (mol/mol)), while stirring (100 rpm), and stirred at room temperature for 30 minutes. From the resultant reaction solution, unreacted succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) was removed by the same method as the method described in Preparation Example 2 in Example 1. Specifically, 2.1 mL of human hemoglobin (Hb) solution was moved to a centrifugal concentrator (Vivaspin 20), diluted with about 18 mL of phosphate buffered saline solution (PBS) to ten times, and then concentrated to about 1.0 mL ( 1/10) at 4000 rpm, for 30 minutes and at 4° C. To that, it was added with 19 mL of phosphate buffered saline solution (PBS), and concentrated to about 1.0 mL under the same conditions. By repeating this dilution/concentration operation three times, unreacted succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) was removed. Lastly, a sample in a tube was moved to a sample bottle (8 mL volume), and the total volume was adjusted with phosphate buffered saline solution (PBS) to 2.0 mL. The human hemoglobin-crosslinker conjugate (Hb-SMPH) concentration became 0.1 mM.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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